molecular formula C5H6F2O2 B12846912 1,3-Difluoro-2,4-pentanedione

1,3-Difluoro-2,4-pentanedione

Cat. No.: B12846912
M. Wt: 136.10 g/mol
InChI Key: VTMHHLRGQYZACS-UHFFFAOYSA-N
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Description

1,3-Difluoro-2,4-pentanedione is a fluorinated derivative of 2,4-pentanedione, also known as acetylacetone This compound is characterized by the presence of two fluorine atoms at the 1 and 3 positions of the pentanedione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Difluoro-2,4-pentanedione can be synthesized through several methods. One common approach involves the fluorination of 2,4-pentanedione using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often in the presence of a base like potassium carbonate, and at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow fluorination processes. These methods ensure consistent product quality and higher yields. The use of automated systems and controlled reaction environments helps in minimizing by-products and optimizing the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-2,4-pentanedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the diketone to diols or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce diols.

Scientific Research Applications

1,3-Difluoro-2,4-pentanedione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1,3-difluoro-2,4-pentanedione involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions. This can affect enzyme activity, protein folding, and other biological processes. The compound’s reactivity is also influenced by the electron-withdrawing effects of the fluorine atoms, which can stabilize certain reaction intermediates and transition states.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-2,4-pentanedione: This compound has three fluorine atoms at the 1 position, making it more acidic and reactive compared to 1,3-difluoro-2,4-pentanedione.

    2,4-Pentanedione: The non-fluorinated parent compound, which is less reactive and has different chemical properties.

    4,4-Difluoro-1-phenyl-1,3-butanedione: Another fluorinated diketone with different substitution patterns and reactivity.

Uniqueness

This compound is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. The presence of fluorine atoms at the 1 and 3 positions enhances its reactivity and stability, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C5H6F2O2

Molecular Weight

136.10 g/mol

IUPAC Name

1,3-difluoropentane-2,4-dione

InChI

InChI=1S/C5H6F2O2/c1-3(8)5(7)4(9)2-6/h5H,2H2,1H3

InChI Key

VTMHHLRGQYZACS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)CF)F

Origin of Product

United States

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